![molecular formula C17H20N2O2 B6499407 N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 952993-05-4](/img/structure/B6499407.png)
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The furan component is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, on the other hand, is an aromatic ring that can participate in pi stacking interactions .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide (F5019-0349), focusing on six unique applications:
Antibacterial Agents
F5019-0349 has shown potential as an antibacterial agent. The pyrrolidine ring in its structure is known for enhancing the antibacterial activity of compounds. Research indicates that derivatives of pyrrolidine can effectively inhibit the growth of various bacterial strains, making F5019-0349 a promising candidate for developing new antibacterial drugs .
Anticancer Research
The compound’s structure, particularly the furan ring, is of interest in anticancer research. Furan derivatives have been studied for their ability to induce apoptosis in cancer cells. F5019-0349 could be explored for its potential to target specific cancer cell lines, contributing to the development of novel anticancer therapies .
Neuroprotective Agents
F5019-0349 may also have applications in neuroprotection. The pyrrolidine moiety is known to interact with various neural receptors, potentially offering protective effects against neurodegenerative diseases. This makes the compound a candidate for further research into treatments for conditions like Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Applications
The compound’s structure suggests it could be effective in reducing inflammation. Pyrrolidine derivatives have been studied for their anti-inflammatory properties, which could be leveraged to develop new treatments for inflammatory diseases such as arthritis .
Antiviral Research
F5019-0349 might also be useful in antiviral research. Compounds containing pyrrolidine rings have shown activity against various viruses. This suggests that F5019-0349 could be investigated for its potential to inhibit viral replication and treat viral infections .
Antioxidant Properties
The furan ring in F5019-0349 is known for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to numerous diseases. Research into F5019-0349 could reveal its effectiveness in neutralizing free radicals and preventing cellular damage .
Cardiovascular Research
The compound may have applications in cardiovascular research. Pyrrolidine derivatives have been studied for their effects on cardiovascular health, including their ability to lower blood pressure and improve heart function. F5019-0349 could be explored for similar benefits .
Drug Delivery Systems
Finally, F5019-0349 could be used in the development of advanced drug delivery systems. Its chemical structure allows for modifications that can enhance the delivery and efficacy of therapeutic agents. This makes it a valuable compound for research into more efficient and targeted drug delivery methods .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-4-3-13-21-16)18-10-9-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-8,13H,1-2,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHDBQQPMZDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.